![molecular formula C11H12O B14230494 {[(2R)-Pent-3-yn-2-yl]oxy}benzene CAS No. 519157-16-5](/img/structure/B14230494.png)
{[(2R)-Pent-3-yn-2-yl]oxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2R)-Pent-3-yn-2-yl]oxy}benzene is an organic compound characterized by the presence of a benzene ring substituted with a {[(2R)-Pent-3-yn-2-yl]oxy} group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-Pent-3-yn-2-yl]oxy}benzene typically involves the reaction of benzene with {[(2R)-Pent-3-yn-2-yl]oxy} halides under specific conditions. One common method is the Williamson ether synthesis, where benzene is reacted with {[(2R)-Pent-3-yn-2-yl]oxy} bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(2R)-Pent-3-yn-2-yl]oxy}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alkane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Aplicaciones Científicas De Investigación
{[(2R)-Pent-3-yn-2-yl]oxy}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[(2R)-Pent-3-yn-2-yl]oxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired pharmacological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- {[(2R)-Pent-3-yn-2-yl]oxy}toluene
- {[(2R)-Pent-3-yn-2-yl]oxy}phenol
- {[(2R)-Pent-3-yn-2-yl]oxy}aniline
Uniqueness
{[(2R)-Pent-3-yn-2-yl]oxy}benzene is unique due to its specific substitution pattern and the presence of the {[(2R)-Pent-3-yn-2-yl]oxy} group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
519157-16-5 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
[(2R)-pent-3-yn-2-yl]oxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10H,1-2H3/t10-/m1/s1 |
Clave InChI |
QMYHBQAFSAUCCD-SNVBAGLBSA-N |
SMILES isomérico |
CC#C[C@@H](C)OC1=CC=CC=C1 |
SMILES canónico |
CC#CC(C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


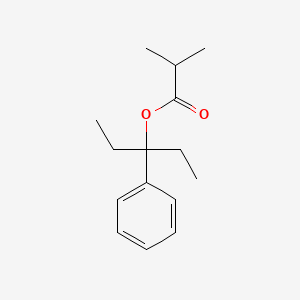
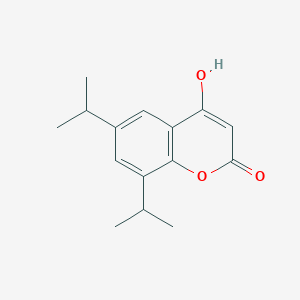


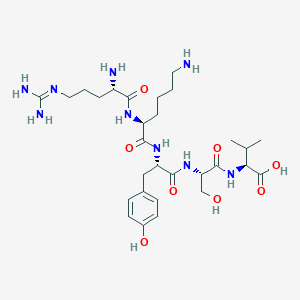
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)

![[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B14230464.png)
![(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol](/img/structure/B14230470.png)
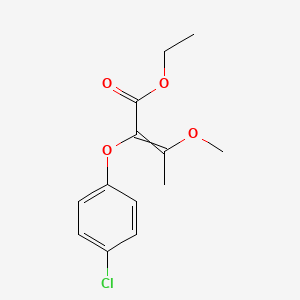
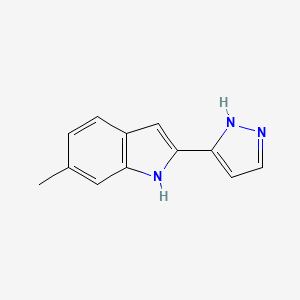
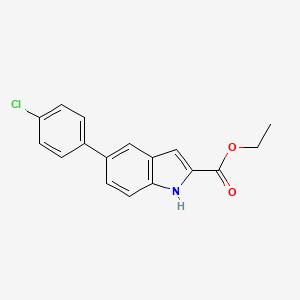
![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
